1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a bicyclic core structure. The 3,4-dichlorophenyl group at position 1 and the 4-ethoxyphenylamine at position 4 define its structural uniqueness. Such derivatives are often explored as kinase inhibitors due to their ability to modulate enzymatic activity through competitive binding .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O/c1-2-27-14-6-3-12(4-7-14)25-18-15-10-24-26(19(15)23-11-22-18)13-5-8-16(20)17(21)9-13/h3-11H,2H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJFWKCHDJXMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core:
Starting Materials: 3,4-dichloroaniline and 4-ethoxyaniline.
Reaction: Cyclization reaction using a suitable reagent such as phosphorus oxychloride (POCl₃) to form the pyrazolo[3,4-d]pyrimidine core.
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Amination Reaction:
Intermediate: The pyrazolo[3,4-d]pyrimidine intermediate is then subjected to an amination reaction with 4-ethoxyaniline under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro groups.
Scientific Research Applications
Scientific Research Applications
The applications of this compound in scientific research are extensive:
1. Medicinal Chemistry
- Enzyme Inhibition : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can act as inhibitors for various enzymes involved in critical biological pathways. For instance, studies have focused on its potential as an inhibitor of protein kinases, which play vital roles in cell signaling and cancer progression.
2. Anticancer Activity
- Biological Studies : 1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promise in preclinical models for its anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
3. Antimicrobial Properties
- Broad-Spectrum Activity : This compound has been investigated for its antimicrobial effects against a range of pathogens. Its structural features contribute to its ability to disrupt bacterial cell membranes and inhibit enzyme function.
4. Material Science
- Building Block in Organic Synthesis : Beyond biological applications, this compound serves as a versatile building block in the synthesis of more complex molecules used in materials science.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo[3,4-d]pyrimidin-4-amine derivatives, focusing on substituent effects, synthetic efficiency, and biological activity.
Substituent Variations and Molecular Properties
*Calculated based on molecular formula C₁₉H₁₅Cl₂N₅O.
Key Observations :
- Lipophilicity : The target compound’s 3,4-dichlorophenyl and ethoxyphenyl groups enhance lipophilicity compared to analogs with single Cl or methoxy substituents . This may improve blood-brain barrier penetration but reduce aqueous solubility.
- The ethoxy group in the target compound may introduce steric challenges during synthesis.
Pharmacokinetic Considerations
- Toxicity : S29’s fluorobenzyl group reduces off-target toxicity compared to chlorobenzyl analogs , suggesting that the target compound’s ethoxy group may similarly enhance safety.
Biological Activity
1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure, characterized by a fused pyrazole and pyrimidine ring system along with dichlorophenyl and ethoxyphenyl substituents, suggests significant potential for biological activity. This compound has garnered interest in medicinal chemistry due to its possible interactions with various biological targets.
Chemical Structure
The molecular formula of the compound is and it features the following structural elements:
- Dichlorophenyl group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Ethoxyphenyl group : Potentially increases the solubility and alters the pharmacokinetic properties.
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities, including:
- Anticancer properties
- Anti-inflammatory effects
- Inhibition of specific enzymes such as kinases
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Protein kinases : Involved in cell signaling pathways that regulate cell proliferation and survival.
- DNA/RNA polymerases : Potential inhibition affecting nucleic acid synthesis.
Anticancer Activity
Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the growth of cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various cancer types.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-chloro-5-fluorophenyl)-N-(phenethyl)-pyrazolo[3,4-d]pyrimidin-4-amine | Contains chlorine and fluorine substituents | Anticancer activity |
| 2-amino-N-(naphthalen-2-yl)pyrazolo[3,4-d]pyrimidin-6-carboxamide | Naphthalene moiety present | Tyrosine kinase inhibition |
| N-(2-methylphenyl)-pyrazolo[3,4-d]pyrimidin-7(6H)-one | Methyl group on phenyl ring | Antiproliferative effects |
Anti-inflammatory Activity
In vitro assays have indicated that derivatives of this compound may also exhibit anti-inflammatory properties. For example, studies have evaluated the inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.
Case Studies
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal assessed the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics.
- Case Study on Enzyme Inhibition : Another investigation focused on the inhibitory effects of similar compounds on kinase activity. The results suggested that these compounds could serve as potent inhibitors of specific kinases involved in tumor growth.
Q & A
Basic Synthesis and Structural Characterization
Q: What are the optimal synthetic routes and critical reaction conditions for preparing 1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
